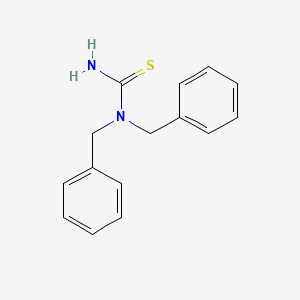

1,1-Dibenzyl-thiourea

Beschreibung

1,1-Dibenzyl-thiourea is a thiourea derivative characterized by two benzyl groups attached to the nitrogen atoms of the thiourea core (N,N′-dibenzyl substitution). This compound has garnered attention due to its structural versatility and broad applications. Studies highlight its role as an anti-tumor, anti-fungal, and anti-bacterial agent, as well as its utility in plant-growth regulation and pesticidal activities . Its molecular structure features a planar thiourea moiety (S1/N1/N2/C8) with substituents influencing conformational preferences and intermolecular interactions, such as hydrogen bonding, which are critical for crystallinity and biological activity .

Eigenschaften

IUPAC Name |

1,1-dibenzylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFCIWCWYTUZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393233 | |

| Record name | 1,1-Dibenzyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40398-34-3 | |

| Record name | 1,1-Dibenzyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Reaction of Dibenzylamine with Thiophosgene

Method Overview:

One of the most common synthetic approaches to 1,1-Dibenzyl-thiourea involves the reaction of dibenzylamine with thiophosgene in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic attack of the amine on the thiophosgene, producing the thiourea derivative and hydrochloric acid as a byproduct.

Reaction:

$$

\text{C}6\text{H}5\text{CH}2\text{NH}2 + \text{CSCl}2 \rightarrow \text{C}6\text{H}5\text{CH}2\text{NHC(S)NHCH}2\text{C}6\text{H}_5 + \text{HCl}

$$

- Solvent: Typically an inert organic solvent such as dichloromethane or chloroform

- Base: Triethylamine or similar to neutralize HCl

- Temperature: Controlled, often at room temperature or slightly below to moderate reaction rate and avoid side reactions

- Reaction time: Several hours until completion

- High selectivity for thiourea formation

- Straightforward purification due to byproduct removal

Reaction of Dibenzylamine with Carbon Disulfide and Alkylating Agents

Method Overview:

An alternative synthesis involves reacting dibenzylamine with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form a dithiocarbamate intermediate, which is then alkylated to yield this compound.

- Dibenzylamine is mixed with carbon disulfide in ethanol or aqueous medium.

- The mixture is stirred at 50–70°C to form the dithiocarbamate salt.

- An alkylating agent (such as an alkyl halide or lactone) is added to convert the intermediate into the thiourea derivative.

- Solvent: Ethanol or aqueous ethanol

- Temperature: 50–70°C

- Reaction time: 1–3 hours depending on reagents and scale

Industrial Relevance:

This method is favored in industrial settings for scalability and cost-effectiveness, with optimization for yield and purity through reaction parameter control.

Aqueous-Phase Synthesis via Sodium Dithiocarbamate Intermediates

Research Findings:

According to patent literature, thiourea derivatives including benzyl-substituted ones can be synthesized efficiently in aqueous media by forming sodium dithiocarbamate salts from primary amines and carbon disulfide under alkaline conditions, followed by reaction with electrophilic agents such as propiolactone or 1,3-propanesultone.

Example Procedure for Benzyl-thiourea:

- Dissolve benzylamine in water with sodium hydroxide.

- Add carbon disulfide slowly under stirring to form sodium N-benzyl-dithiocarbamate.

- Add propiolactone dropwise, then heat the mixture to 100°C for 1 hour.

- Introduce ammonia to induce crystallization of benzyl-thiourea.

- Isolate by vacuum filtration and recrystallize from aqueous ethanol.

- High yield close to theoretical values reported.

- Melting point of purified benzyl-thiourea: 160–161°C, indicating good purity.

Use of Isothiocyanate Intermediates in Thiourea Synthesis

Synthetic Strategy:

Isothiocyanates are key intermediates in thiourea synthesis. They are typically prepared by reacting acid chlorides with ammonium thiocyanate, followed by nucleophilic addition of amines.

Relevance to this compound:

While direct literature on dibenzyl isothiocyanate is limited, analogous methods can be adapted where dibenzylamine reacts with an isothiocyanate intermediate to form the thiourea.

Optimization Techniques

Catalyst Use:

Phase-transfer catalysts such as tetra-n-butylammonium bromide have been shown in related thiourea syntheses to improve reaction speed and yields by enhancing the transfer of reactants between phases.

Temperature and Solvent Effects:

Careful control of temperature and solvent polarity can optimize reaction rates and product purity. Lower temperatures often minimize side reactions, while polar solvents facilitate ionic intermediate formation.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Reaction with Thiophosgene | Dibenzylamine, Thiophosgene, Base | CH2Cl2, CHCl3 | Room temp (~25°C) | Direct, high selectivity, HCl byproduct |

| Carbon Disulfide + Alkylation | Dibenzylamine, CS2, Alkylating agent | Ethanol, aqueous | 50–70°C | Industrially scalable, multi-step |

| Sodium Dithiocarbamate Intermediate | Dibenzylamine, CS2, NaOH, Propiolactone | Water, aqueous ethanol | 100°C (heating step) | High yield, aqueous phase, recrystallization |

| Isothiocyanate Intermediate | Acid chloride, Ammonium thiocyanate, Dibenzylamine | Anhydrous acetone | Variable | Indirect, useful for complex derivatives |

Research and Industrial Insights

- The reaction of dibenzylamine with thiophosgene remains a classical and reliable route for laboratory synthesis due to its straightforward mechanism and clean product profile.

- The aqueous-phase synthesis using sodium dithiocarbamate intermediates offers operational advantages such as mild conditions, environmental friendliness, and ease of purification, making it attractive for scale-up.

- Optimization strategies including phase-transfer catalysis and solvent selection have been demonstrated to improve yields and reduce reaction times in related thiourea syntheses, suggesting potential for further refinement in this compound preparation.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dibenzyl-thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dibenzylamine.

Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Dibenzyl-thiourea and its derivatives have a variety of applications in chemistry, pharmacology, and materials science, serving as synthetic precursors, organocatalysts, and ligands in coordination complexes . These compounds exhibit a wide range of biological activities, including acting as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial agents . They are also utilized as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, and polymers .

Scientific Research Applications

Organocatalysis Thiourea derivatives, including this compound, are used as organocatalysts in various reactions .

** অ্যান্টিমাইক্রোবিয়াল অ্যাক্টিভিটি** Thiourea derivatives show antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae . Certain compounds exhibit comparable or greater potency than standard antibiotics . Novel N-acyl thiourea derivatives have shown anti-biofilm activity against E. coli .

Antioxidant Activity Thiourea derivatives have demonstrated antioxidant activity, exhibiting high reducing potential against free radicals .

Anticancer Activity Certain thiourea derivatives target molecular pathways involved in cancer development, such as angiogenesis and cancer cell signaling pathways . Phosphonate thiourea derivatives have shown encouraging responses against cell lines related to pancreatic, prostate, and breast cancer .

Anti-Inflammatory Activity Thiourea derivatives have shown inhibitory effects on pro-inflammatory cytokines like IL-6 and TNF-α . Some compounds have demonstrated stronger inhibitory efficacy compared to conventional drugs like dexamethasone .

Anti-Alzheimer's Activity Certain thiourea derivatives have been investigated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in Alzheimer's disease .

Other Applications

- Thioureas can be used for extraction of metals

- Thiourea derivatives have demonstrated herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .

Case Studies

- Synthesis and Characterization of Thiourea Derivatives Gumus and coworkers synthesized novel N-(bis(3,5-dimethoxybenzyl)carbamothioyl)-4-R-benzamide compounds and characterized them using spectroscopic methods and X-ray crystallography . The derivatives were prepared by reacting 4-substituted benzoyl chloride with potassium thiocyanate and dibenzylamine in dry acetone . Intermolecular interactions and supramolecular units were evaluated through hydrogen bonding and π–π interactions .

- Antimicrobial Activity of N-acyl Thiourea Derivatives From a study of synthesized compounds, those bearing benzothiazole and 6-methylpyridine moieties revealed anti-biofilm activity against E. coli ATCC 25922 . Compound 1d exhibited the highest antioxidant capacity (~43%) in the in vitro assay using 1,1-diphenyl-2-picrylhydrazyl (DPPH) .

- Antituberculosis Activity Thiourea derivatives have been examined for their ability to combat tuberculosis (TB), with some demonstrating significant efficacy . The most potent monosubstituted thiourea derivatives were those containing a chlorine atom, with p-chloro being the most active .

Data Table

Wirkmechanismus

The mechanism of action of 1,1-Dibenzyl-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse properties depending on substituent groups. Below, 1,1-Dibenzyl-thiourea is compared structurally, functionally, and synthetically with key analogues.

2.1 Structural Comparisons

Substituent Effects and Conformation

1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea (I) :

- Substituents: Dibenzylamine group at N1/N1′, 4-fluorobenzoyl at N3.

- Conformation: Adopts a trans-cis configuration relative to the thiourea sulfur atom. The dihedral angle between the phenyl ring (C1–C6) and the thiourea fragment is 70.95°, slightly smaller than in its 3-chlorobenzoyl analogue (72.9°) .

- Bond Lengths: C=S bond length is 1.678 Å, marginally longer than in 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea (1.672 Å), suggesting subtle electronic differences due to substituents .

- 1-Benzoyl-3,3-dibutylthiourea: Substituents: Benzoyl at N1, dibutyl groups at N3/N3′.

1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea :

Hydrogen Bonding and Crystallinity

- In this compound derivatives, intermolecular N–H···S and C–H···O hydrogen bonds create 2D ribbons, stabilizing the crystal lattice .

- By contrast, 1-acyl-3-substituted thioureas (e.g., 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea) form hydrogen-bonded networks via hydroxyl groups, leading to distinct packing motifs .

2.2 Functional Comparisons

Coordination Chemistry

- This compound : Steric hindrance from benzyl groups may reduce coordination flexibility compared to less bulky derivatives like 1-benzoyl-3-methylthiourea, which readily forms complexes with transition metals (e.g., Ru(III)) for catalytic applications .

- 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea : Hydroxyethyl groups enable chelation with metals, useful in designing supramolecular architectures .

Physical Data

Biologische Aktivität

1,1-Dibenzyl-thiourea (DBTU) is a thiourea derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of the compound's biological properties, including its antibacterial, antifungal, antioxidant, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two benzyl groups attached to a thiourea moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and biological activity.

Antibacterial Activity

DBTU has been evaluated for its antibacterial properties against various bacterial strains. Research indicates that thiourea derivatives exhibit significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DBTU | E. coli | 125 µg/mL |

| DBTU | S. aureus | 62.5 µg/mL |

In a study conducted by Venkatachalam et al., it was found that DBTU showed promising activity against E. coli, with an MIC of 125 µg/mL, indicating its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

DBTU also demonstrates antifungal activity. It has been tested against various fungal pathogens, showing effective inhibition.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DBTU | Candida albicans | 100 µg/mL |

| DBTU | Aspergillus niger | 75 µg/mL |

The antifungal efficacy of DBTU against Candida albicans and Aspergillus niger suggests its potential application in treating fungal infections .

Antioxidant Activity

The antioxidant capacity of DBTU has been assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that DBTU exhibits significant radical scavenging activity.

- IC50 Value : 45 µg/mL

This antioxidant activity is crucial for mitigating oxidative stress-related diseases and highlights the therapeutic potential of DBTU in preventing cellular damage .

Anticancer Activity

Recent studies have explored the anticancer properties of DBTU. It has been shown to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 30 |

| HeLa (Cervical) | 25 |

DBTU's ability to induce apoptosis in MCF-7 cells has been linked to its interaction with cellular pathways involved in cancer progression . The compound's mechanism of action appears to be associated with the inhibition of specific enzymes critical for tumor growth.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various thiourea derivatives, including DBTU. The findings demonstrated that DBTU exhibited superior antibacterial activity compared to other derivatives tested .

- Antioxidant Potential Assessment : In a comparative study assessing the antioxidant potential of several thiourea derivatives, DBTU was highlighted for its significant DPPH radical scavenging ability, reinforcing its role as a potent antioxidant agent .

- Anticancer Mechanism Investigation : Research focusing on the anticancer effects of DBTU revealed its capacity to modulate apoptosis pathways in breast cancer cells, suggesting that further exploration could lead to novel cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1-Dibenzyl-thiourea, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves a multi-step process starting with benzylamine and thiophosgene or isothiocyanate derivatives. Key steps include nucleophilic substitution and benzylation under controlled pH (7–9) and temperature (60–80°C). Optimize yields by varying solvent polarity (e.g., dichloromethane vs. ethanol) and using catalysts like triethylamine. Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

- Example Protocol :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine, CS₂ | RT, 12h | 70 |

| 2 | Benzyl chloride, K₂CO₃ | 80°C, 6h | 85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodology : Use ¹H/¹³C NMR to confirm hydrogen environments and carbonyl/thiocarbonyl groups (δ ~160–180 ppm for C=S). FT-IR identifies N-H stretches (~3200 cm⁻¹) and C=S bonds (~1250 cm⁻¹). Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 313.12). Cross-validate with X-ray crystallography for absolute configuration .

Q. What safety protocols are critical when handling thiourea derivatives in the lab?

- Methodology : Use fume hoods for synthesis due to potential H₂S release. Wear nitrile gloves and eye protection. Store derivatives in airtight containers away from light. Dispose of waste via approved protocols for sulfur-containing compounds (e.g., neutralization with NaOH) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

- Methodology : Grow single crystals via slow evaporation (solvent: acetone/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL for refinement: adjust thermal parameters, validate hydrogen bonding (e.g., N-H···S interactions), and analyze pseudo-aromatic stacking via Mercury software. Address twinning or disorder by refining occupancy ratios .

- Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R factor | <0.05 |

| H-bond distance | 2.85–3.10 Å |

Q. How do computational methods like molecular docking elucidate the bioactivity of this compound analogs?

- Methodology : Perform docking studies (AutoDock Vina) using protein targets (e.g., EGFR kinase PDB: 1M17). Parameterize ligands with Gaussian09 (B3LYP/6-31G*). Analyze binding affinity (ΔG ≤ -7 kcal/mol) and hydrogen-bond interactions. Validate with MD simulations (NAMD, 100 ns) to assess stability .

Q. What strategies address contradictions between spectroscopic and crystallographic data for thiourea derivatives?

- Methodology : Reconcile NMR chemical shifts with crystallographic torsion angles using DFT calculations (e.g., Spartan). If IR C=S stretches conflict with X-ray bond lengths, consider dynamic effects (e.g., solvent vs. solid-state conformers). Use variable-temperature NMR to probe fluxional behavior .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

- Methodology : Synthesize analogs with substituents on benzyl groups (e.g., electron-withdrawing Cl, NO₂). Test anti-fungal activity (MIC assays against C. albicans). Use CoMFA/CoMSIA models to correlate steric/electronic parameters with IC₅₀ values. Prioritize analogs with logP 2–4 for optimal bioavailability .

Methodological Best Practices

- Data Validation : Cross-check HPLC purity with elemental analysis (Δ ≤0.4% for C, H, N).

- Ethical Reporting : Cite primary sources (e.g., Acta Cryst. for crystallography ; PubChem for spectral data ). Avoid non-peer-reviewed platforms like BenchChem .

- Reproducibility : Document reaction conditions (e.g., humidity control) and instrument calibration details (NMR shim values, HPLC column batches) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.